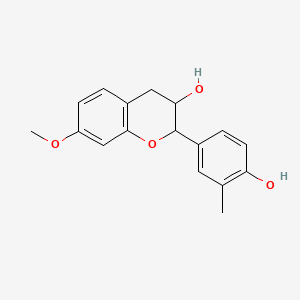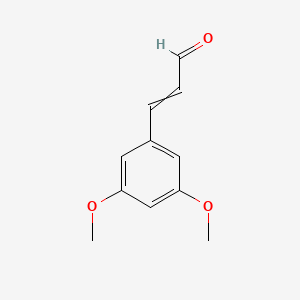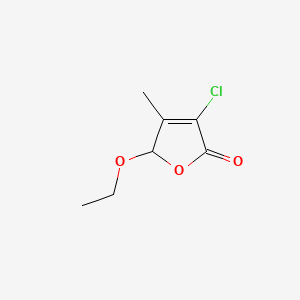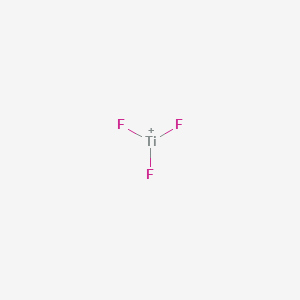
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is part of the acridine family, which is characterized by a tricyclic structure containing nitrogen. The specific configuration of this compound, including the (5S-trans) designation, indicates its stereochemistry, which can influence its chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- typically involves multi-step organic reactions. The process begins with the formation of the acridine core, followed by the introduction of the hydroxyl and methoxy groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
相似化合物的比较
Similar Compounds
Dibenz[a,j]acridine: Shares a similar core structure but lacks the hydroxyl and methoxy groups.
5,6-Dihydrodibenz[a,j]acridine: Similar structure but different functional groups and stereochemistry.
Uniqueness
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
117019-86-0 |
|---|---|
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
(10S,11S)-10-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-16-9-5-4-8-15(16)18-12-17-14-7-3-2-6-13(14)10-11-19(17)23-20(18)21(22)24/h2-12,21-22,24H,1H3/t21-,22-/m0/s1 |
InChI 键 |
QNUNQPAXPNGPMT-VXKWHMMOSA-N |
手性 SMILES |
CO[C@@H]1[C@H](C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
规范 SMILES |
COC1C(C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)



![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)




![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

